molecular formula C13H10F6N4 B1388474 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 1174652-30-2

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B1388474
CAS No.: 1174652-30-2
M. Wt: 336.24 g/mol
InChI Key: ROIGHMRWAWPPOY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine class, a bicyclic heterocyclic system with a fused pyrrole and pyrimidine ring. Key structural features include:

  • Position 7: A bulky tert-butyl (C(CH₃)₃) group, enhancing lipophilicity and steric shielding.
  • Positions 2 and 4: Two trifluoromethyl (-CF₃) groups, imparting strong electron-withdrawing effects and metabolic stability.
  • Position 5: A nitrile (-CN) group, contributing to dipole interactions and electronic modulation.

These substituents collectively influence solubility, reactivity, and biological interactions, making the compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to steric and electronic effects .

Properties

IUPAC Name

7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N4/c1-11(2,3)23-5-6(4-20)7-8(12(14,15)16)21-10(13(17,18)19)22-9(7)23/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGHMRWAWPPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyrimidine ring can be reacted with a suitable pyrrole derivative in the presence of a catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Addition of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, cyanides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an anticancer or antiviral agent.

    Chemical Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance its binding affinity and specificity, while the carbonitrile group may participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents and molecular properties of analogous pyrrolo[2,3-d]pyrimidine-5-carbonitriles:

Compound Name (CAS/Reference) Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (Hypothetical) 7-(tert-butyl), 2,4-bis(CF₃), 5-CN C₁₂H₁₀F₆N₄ 354.23* High lipophilicity, metabolic stability
4-(2,4-Dimethylphenyl)-2-(methylsulfanyl) 4-aryl, 2-SCH₃ C₁₅H₁₃N₅S 303.36 Hsp90 inhibitor; moderate hydrophobicity
4,6-Diamino-7-(2-phenylethyl) 4,6-NH₂, 7-phenethyl C₁₅H₁₄N₆ 278.31 Enhanced solubility via amino groups
2,4-Dichloro 2,4-Cl C₇H₂Cl₂N₄ 213.02 Electron-withdrawing; lower MW
4-Amino-6-(methylthio) 4-NH₂, 6-SCH₃ C₈H₇N₅S 205.24 Improved enzymatic stability
2,4-Diamino-6-styryl 2,4-NH₂, 6-styryl C₁₅H₁₂N₆ 276.30 Antiparasitic activity; π-π interactions

*Estimated based on analogous carboxamide derivative (CAS 1186404-55-6, MW 354.26) .

Key Differences and Implications

Electronic Effects
  • Trifluoromethyl (-CF₃) vs.
  • Nitrile (-CN) vs. Carboxamide (-CONH₂) : The -CN group in the target compound reduces hydrogen-bonding capacity compared to -CONH₂ but enhances dipole interactions and metabolic resistance .
Steric and Lipophilic Effects
  • tert-Butyl vs.
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-(2,4-dimethylphenyl) in ) enhance hydrophobic interactions, while alkyl groups like -CF₃ balance hydrophobicity and electronic effects .

Biological Activity

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS Number: 1174652-30-2) is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer pathways.

Basic Information

PropertyValue
Molecular FormulaC₁₃H₁₀F₆N₄
Molecular Weight336.24 g/mol
Melting Point118-120 °C
CAS Number1174652-30-2
Hazard ClassificationIrritant

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine, including this compound, act primarily as inhibitors of receptor tyrosine kinases (RTKs), particularly the RET kinase. RET mutations and fusions are implicated in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. The compound's ability to inhibit RET has made it a subject of interest for developing targeted cancer therapies.

Inhibition Studies

A study published in PubMed Central focused on the structure-activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives as RET inhibitors. The study highlighted that certain modifications to the pyrrolo[2,3-d]pyrimidine scaffold enhanced potency against both wild-type and mutant forms of RET. Specifically, compounds exhibiting low nanomolar inhibition were identified, demonstrating significant growth inhibition in RET-driven cell lines .

Table: Inhibition Potency of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDRET Inhibition (IC50 µM)Growth Inhibition (GI50 µM)
Compound 590.136 ± 0.0630.1067 ± 0.004
Compound 50Not specifiedSignificant
Compound 19Not specifiedModerate

Case Studies

  • RET Inhibition in Lung Cancer : A case study involving LC-2/ad cells (a model for RET-driven lung cancer) demonstrated that treatment with the compound resulted in significant growth inhibition. The study emphasized the importance of specific structural features in enhancing bioactivity against RET .
  • Comparative Analysis with Other Kinase Inhibitors : Comparative studies have shown that while some pyrrolo[2,3-d]pyrimidine derivatives exhibit potent RET inhibition, others may have varying efficacy against different kinases. This highlights the need for further exploration into the SAR to optimize therapeutic profiles .

Q & A

Q. What are the optimal synthetic routes for 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, considering steric and electronic effects of substituents?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. The tert-butyl group at position 7 can be introduced via alkylation using tert-butyl bromide under basic conditions (e.g., NaH in DMF) . Trifluoromethyl groups at positions 2 and 4 are added via Ullmann coupling or nucleophilic substitution with CF₃Cu reagents, requiring anhydrous conditions and elevated temperatures (80–120°C) . The carbonitrile at position 5 is stabilized using Pd-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄) . Key challenges include steric hindrance from the tert-butyl group, necessitating extended reaction times (24–48 hours) .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer : ¹H NMR identifies protons adjacent to electronegative groups (e.g., tert-butyl and CF₃). The tert-butyl group shows a singlet at δ 1.4–1.6 ppm, while pyrrole protons resonate at δ 6.8–7.5 ppm. ¹⁹F NMR is critical for confirming trifluoromethyl groups, with distinct peaks at δ -60 to -65 ppm . ¹³C NMR detects the carbonitrile carbon at δ 115–120 ppm. Purity is assessed via integration ratios and absence of extraneous peaks, supported by HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies mitigate side reactions during the introduction of trifluoromethyl groups?

  • Methodological Answer : Side reactions (e.g., over-alkylation or decomposition) are minimized by:
  • Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of CF₃ intermediates .
  • Slow addition of trifluoromethylating agents to control exothermicity.
  • Low-temperature initiation (0–5°C) followed by gradual heating to 80°C to stabilize reactive intermediates .
    Monitoring via TLC or LC-MS at 30-minute intervals ensures reaction progression .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic effects of substituents on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron distribution and reactivity. The trifluoromethyl groups withdraw electron density, reducing nucleophilicity at positions 2 and 4, while the tert-butyl group enhances steric protection at position 7 . Solvent effects (PCM model) predict solubility in polar aprotic solvents (logP ≈ 2.5). Docking studies (AutoDock Vina) assess interactions with biological targets, such as kinases, by analyzing hydrogen bonding with the carbonitrile group .

Q. What are the challenges in scaling up the synthesis, and how can process engineering address them?

  • Methodological Answer : Scaling up faces challenges like heat dissipation during exothermic trifluoromethylation and column chromatography limitations for purification. Solutions include:
  • Flow chemistry for continuous CF₃ group introduction, improving thermal control .
  • Crystallization-based purification using ethanol/water mixtures to replace chromatography .
    Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progress in real-time, reducing batch failures .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : SAR studies focus on modifying substituents while retaining the pyrrolo-pyrimidine core:
  • Replace tert-butyl with cyclopentyl () to assess steric effects on target binding.
  • Substitute CF₃ with Cl or Br to evaluate electronic impacts on kinase inhibition .
    Assays include in vitro kinase profiling (DiscoverX) and cellular cytotoxicity screens (MTT assay). Data contradictions (e.g., variance in IC₅₀ values) are resolved by standardizing assay conditions (e.g., ATP concentration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

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